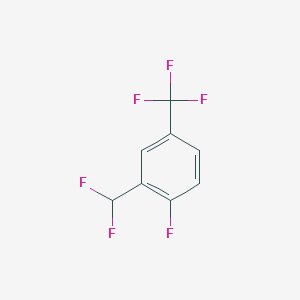

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene

Overview

Description

2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene, also known as 1,2-bis(difluoromethyl)fluorobenzene, is a halogenated aromatic compound that has been extensively studied in recent years due to its unique properties and potential applications.

Scientific Research Applications

Photochemical Properties

Studies have explored the photochemistry of fluoro(trifluoromethyl)benzenes, including compounds similar to 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene. These studies reveal that these compounds exhibit unique fluorescence spectra and quenching behaviors when exposed to various wavelengths and pressures, demonstrating their potential in photochemical applications (Al-ani, 1973).

Fluorination Processes

Research into the fluorination of similar compounds shows the production of aromatic products under specific conditions, providing insights into potential pathways for the synthesis and modification of this compound (Parsons, 1972).

Applications in Synthesis

An efficient two-step method for synthesizing benzoheteroles using compounds similar to this compound has been developed. This method is instrumental in synthesizing various organofluorine compounds, which are crucial in pharmaceutical and agrochemical applications (Ishibashi, Fujita, & Ichikawa, 2022).

Polymer Synthesis

Research has successfully synthesized novel polymers using 2-trifluoromethyl-activated bisfluoro monomers, which could include derivatives of this compound. These polymers demonstrate exceptional thermal stability and solubility, making them suitable for various industrial applications (Liaw et al., 2007).

Photoredox Catalysis

Studies on photoredox catalysis highlight the significance of trifluoromethyl and difluoromethyl groups in various chemical reactions. These groups, which are structurally related to this compound, are pivotal in developing new fluoromethylation protocols for different chemical structures, essential in organic chemistry (Koike & Akita, 2016).

Mechanism of Action

Target of Action

Compounds with trifluoromethyl groups are often used as bioisosteres to create derivatives by replacing a chloride or a methyl group . This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .

Mode of Action

The mode of action of 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene involves the selective reduction of an aromatic trifluoromethyl substituent to a difluoromethyl substituent . This is achieved by base-promoted elimination to form a difluoro-p-quinomethide, which is trapped by an intramolecular nucleophile . High yields are obtained when the nucleophilic trap entails the conformationally favored cyclization of an aminoisobutyric acid (Aib) derivative .

Pharmacokinetics

Fluorine’s unique properties can lead to enhanced metabolic stability, bioavailability, lipophilicity, membrane permeability, and ultimately potency of pharmaceuticals and agrochemicals .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, there is current concern about the environmental persistence of fluorinated metabolites arising from trifluoromethyl groups . Difluoromethyl or fluoromethyl substituents are more metabolically and environmentally degradable .

properties

IUPAC Name |

2-(difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F6/c9-6-2-1-4(8(12,13)14)3-5(6)7(10)11/h1-3,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNTBPZRWGKUXOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90673323 | |

| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1214334-37-8 | |

| Record name | 2-(Difluoromethyl)-1-fluoro-4-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90673323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-butyl N-{[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl}carbamate](/img/structure/B1393015.png)

![2,4-Dichloro-5-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1393023.png)

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)

![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)

![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)